![molecular formula C19H20FN5O2 B2830180 2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899726-94-4](/img/structure/B2830180.png)
2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature .Molecular Structure Analysis
The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives have multiple rings, complex and variable structures .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial and antifungal activities. Researchers have explored their potential as novel antimicrobial agents against various pathogens .
- Some imidazole-containing compounds exhibit antitumor effects. For instance, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole was evaluated for antitumor activity against HeLa cancer cells .
Antibacterial and Antifungal Properties
Antitumor Activity
In addition to these applications, imidazole derivatives play a crucial role in drug development, as they serve as synthon building blocks for various pharmaceuticals. Their diverse biological activities make them an exciting area of research . If you’d like more information on specific aspects or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
It’s worth noting that both indole and imidazole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds such as indole and imidazole derivatives have been shown to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds such as indole and imidazole derivatives have been shown to exhibit a wide range of biological activities .
Future Directions
properties
IUPAC Name |
2-butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-9-7-6-8-13(14)20/h6-9,11H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUSPUXOJUVKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
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